tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core substituted with bromine and fluorine atoms, linked to a pyrrolidine ring through a carboxylate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-5-fluorobenzene-1,2-diamine and (S)-tert-butoxycarbonylpyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in dimethyl sulfoxide (DMSO) as the solvent. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling reagent.
Procedure: The starting materials are dissolved in DMSO, followed by the addition of HATU.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzimidazole ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole ring.
Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.
Scientific Research Applications
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The pyrrolidine ring provides additional structural stability and contributes to the overall molecular conformation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl carbamate group.
4,4’-Difluorobenzophenone: Contains fluorine atoms and a benzophenone core, but lacks the benzimidazole and pyrrolidine components.
Uniqueness
tert-Butyl (S)-2-(6-bromo-5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a benzimidazole core with bromine and fluorine substitutions, linked to a pyrrolidine ring. This unique structure provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler compounds like tert-butyl carbamate and 4,4’-difluorobenzophenone .
Properties
Molecular Formula |
C16H19BrFN3O2 |
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Molecular Weight |
384.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(5-bromo-6-fluoro-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrFN3O2/c1-16(2,3)23-15(22)21-6-4-5-13(21)14-19-11-7-9(17)10(18)8-12(11)20-14/h7-8,13H,4-6H2,1-3H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
NYUMMUQRDICKIV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=CC(=C(C=C3N2)F)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=CC(=C(C=C3N2)F)Br |
Origin of Product |
United States |
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